molecular formula C9H12N2O2 B12441119 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine

2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine

Cat. No.: B12441119
M. Wt: 180.20 g/mol
InChI Key: MVZKYWYFNAGECF-UHFFFAOYSA-N
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Description

3-Ethoxy-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.206 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N’-hydroxybenzenecarboximidamide typically involves the reaction of ethoxybenzene with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 3-ethoxy-N’-hydroxybenzenecarboximidamide involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Scientific Research Applications

3-Ethoxy-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethoxy-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-N-hydroxybenzenecarboximidamide
  • 4-Ethoxy-N-hydroxybenzenecarboximidamide
  • 3-Methoxy-N-hydroxybenzenecarboximidamide

Uniqueness

3-Ethoxy-N’-hydroxybenzenecarboximidamide is unique due to its specific ethoxy group position, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it valuable for specific research purposes .

Properties

IUPAC Name

3-ethoxy-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZKYWYFNAGECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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